2-Nitroethanol

Beschreibung

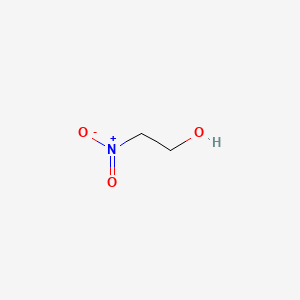

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c4-2-1-3(5)6/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPMDPDAFINLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025751 | |

| Record name | 2-Nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile dark brown-red liquid with a pungent odor. (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

381 °F at 765 mmHg (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.27 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

625-48-9 | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-112 °F (NTP, 1992) | |

| Record name | 2-NITROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroethanol: Core Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitroethanol (CAS No. 625-48-9). Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, experimental protocols, and safety information to facilitate its use in a laboratory setting.

Core Physical and Chemical Properties

This compound is a nitroalkane derivative characterized by the presence of both a nitro and a hydroxyl functional group.[1] It is a viscous, colorless to pale yellow or mobile dark brown-red liquid with a pungent odor at room temperature.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NO₃ | [3] |

| Molecular Weight | 91.07 g/mol | [3] |

| Melting Point | -80 °C (-112 °F) | [2][4] |

| Boiling Point | 194 °C (381 °F) at 765 mmHg | [3] |

| Density | 1.27 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.445 | [2] |

| Flash Point | > 113 °C (> 235 °F) | [2][4] |

| pKa | 8.42 ± 0.29 (Predicted) | [5] |

| Solubility in Water | < 1 mg/mL at 70 °F (Insoluble) | [3] |

| Solubility in Organic Solvents | Miscible with ethanol and acetone; Sparingly soluble in Chloroform, DMSO, Methanol. | [2][5] |

| Appearance | Clear yellow to dark brown-red liquid. | [2][3][5] |

| Odor | Pungent. | [2][3] |

Chemical Reactivity and Stability

This compound is a hygroscopic compound that is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3][5] It is crucial to note that this compound has been reported to explode under vacuum distillation, a hazard attributed to the presence of peroxides or alkali.[3][5] Therefore, extreme caution must be exercised during its purification. The compound is considered probably combustible.[5]

Experimental Protocols

Synthesis of this compound via the Henry Reaction

The most common method for synthesizing this compound is the Henry (nitroaldol) reaction, which involves the base-catalyzed condensation of nitromethane with formaldehyde.[6]

Materials:

-

Nitromethane

-

Paraformaldehyde

-

Methanolic potassium hydroxide (3N)

-

Concentrated sulfuric acid

-

Diphenyl ether

-

Petroleum ether or hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend paraformaldehyde in an excess of freshly distilled nitromethane.

-

Vigorously stir the suspension and add 3N methanolic potassium hydroxide solution dropwise until the paraformaldehyde begins to dissolve (apparent pH 6-8). The reaction is exothermic, and the temperature will rise.

-

Continue stirring for approximately one hour after the addition of the base is complete.

-

Neutralize the added alkali by the dropwise addition of concentrated sulfuric acid until the apparent pH is about 4. Stir for another hour.

-

Filter the precipitated potassium sulfate.

-

Remove the excess nitromethane from the filtrate by distillation at aspirator pressure with a water bath temperature of 40-50 °C.

-

Crucial Safety Step: Transfer the golden-yellow residue to a flask containing an equal weight of diphenyl ether to act as a heat-dispersing agent.

-

Distill the mixture under a high vacuum. A fore-run of nitromethane will distill first, followed by the co-distillation of this compound and diphenyl ether.

-

Separate the lower layer of crude this compound from the two-phase distillate.

-

Extract the crude this compound with an equal volume of petroleum ether or hexane to remove residual diphenyl ether. The lower layer is the purified this compound.

Logical Workflow for Synthesis and Purification:

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Typical GC Conditions: Use a non-polar or medium-polarity capillary column. A temperature program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) is suitable.

-

MS Detection: Electron ionization (EI) is commonly used. The resulting mass spectrum can be compared with library data for identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: The spectrum will show characteristic signals for the methylene groups adjacent to the hydroxyl and nitro groups. The hydroxyl proton signal may be broad and its chemical shift can be solvent-dependent.

-

¹³C NMR: The spectrum will display two signals corresponding to the two carbon atoms, with their chemical shifts influenced by the attached functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film.

-

Expected Absorptions: Look for strong characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1550 cm⁻¹ and 1380 cm⁻¹, respectively).

Potential Signaling Pathways and Toxicological Profile

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited. However, based on its chemical structure and the known effects of related compounds (nitroalkanes and ethanol), potential mechanisms of action and toxicity can be inferred. The genotoxicity of various nitro compounds has been studied, indicating that the nitro group can be a key factor in their biological activity.[7]

Inferred Biological Effects:

-

Oxidative Stress: The metabolism of both nitroalkanes and ethanol can generate reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate stress-response pathways such as the MAP kinase (MAPK) and NF-κB signaling cascades.

-

Inflammatory Response: Activation of NF-κB can lead to the transcription of pro-inflammatory cytokines, suggesting a potential role for this compound in modulating inflammatory responses.

-

Apoptosis: Sustained oxidative stress and cellular damage can trigger programmed cell death (apoptosis) through the activation of caspase cascades.

-

Crosslinking Agent: this compound has been investigated as a non-enzymatic collagen cross-linking agent for scleral tissue, suggesting it can react with biological macromolecules.[5][8]

The following diagram illustrates the potential signaling pathways that could be affected by this compound, based on the known effects of its constituent functional groups. It is important to emphasize that these are hypothesized pathways and require experimental validation.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract.[3] It may be harmful if inhaled, ingested, or absorbed through the skin.[3] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated fume hood.[9] Store this compound in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials.[2] As mentioned previously, extreme caution should be taken during distillation.

This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 97 625-48-9 [sigmaaldrich.com]

- 3. This compound | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 625-48-9 [sigmaaldrich.com]

- 5. This compound | 625-48-9 [chemicalbook.com]

- 6. The inhibitory action mode of nitrocompounds on in vitro rumen methanogenesis: a comparison of nitroethane, this compound and 2-nitro-1-propanol | The Journal of Agricultural Science | Cambridge Core [cambridge.org]

- 7. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antimethanogenic Nitrocompounds Can be Cleaved into Nitrite by Rumen Microorganisms: A Comparison of Nitroethane, this compound, and 2-Nitro-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Nitroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-nitroethanol, a valuable intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. The document details the prevalent Henry reaction (nitroaldol reaction) method, including both batch and continuous flow processes, and touches upon alternative synthetic pathways. Experimental protocols, quantitative data, and process visualizations are provided to support laboratory and process development activities.

Core Synthesis Route: The Henry Reaction

The most common and industrially significant method for synthesizing this compound is the Henry reaction, which involves the base-catalyzed condensation of nitromethane with formaldehyde.[1][2][3] This reaction is valued for its use of inexpensive and readily available starting materials.[4]

The reaction proceeds via the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields this compound.[2] A critical aspect of this synthesis is the management of side reactions, as the product, this compound, can further react with formaldehyde to form di- and tri-condensation byproducts such as 2-nitro-1,3-propanediol and tris(hydroxymethyl)nitromethane.[5][6] To favor the formation of the desired mono-adduct, a large excess of nitromethane is typically employed.[1][4]

Caption: Mechanism of the Henry reaction for this compound synthesis.

Quantitative Data for Synthesis Routes

The following table summarizes quantitative data from various reported synthesis methods for this compound.

| Synthesis Route | Reactants | Catalyst/Base | Solvent | Molar Ratio (Nitromethane:Formaldehyde) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Batch Process (Henry Reaction) | Nitromethane, Paraformaldehyde | 3N Methanolic KOH | Methanol/Nitromethane | 11.2 : 1 | Room temp. (exotherm to ~35-40) | 46-49 | ~98 | [4][7] |

| Batch Process (Henry Reaction) | Nitromethane, Paraformaldehyde | Potassium Carbonate | Ethanol | 3.2 : 1 | 20, then reflux | 96 (crude) | Not specified | [8] |

| Continuous Flow (Henry Reaction) | Nitromethane, Formaldehyde | Sodium Hydroxide | Not specified | 80 : 1 | Not specified | 93 | 94 (HPLC area%) | [5] |

| Continuous Flow (Henry Reaction) | Nitromethane, Formaldehyde | Not specified | Not specified | 100 : 1 | Not specified | Not specified | 93 (selectivity) | [9] |

| From Ethylene Oxide | Ethylene Oxide, Sodium Nitrite | Phosphoric acid (to control pH) | Water | Not applicable | 20 | 50 | Not specified | [4] |

| From 2-Iodoethanol | 2-Iodoethanol, Silver Nitrite | Not specified | Not specified | Not applicable | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

1. Batch Synthesis via Henry Reaction (Organic Syntheses Procedure) [4][7]

This procedure is a well-established method for the laboratory-scale synthesis of this compound.

-

Apparatus: A 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents:

-

Paraformaldehyde (125 g, 4.16 moles)

-

Nitromethane (2.5 L, 46.6 moles, freshly distilled)

-

3N Methanolic Potassium Hydroxide solution

-

Concentrated Sulfuric Acid (36N)

-

Diphenyl ether

-

Petroleum ether or hexane

-

-

Procedure:

-

A suspension of paraformaldehyde in nitromethane is stirred vigorously in the reaction flask.

-

The methanolic potassium hydroxide solution is added dropwise until the pH is between 6 and 8, at which point the paraformaldehyde begins to dissolve. This typically requires about 10 ml and takes around 10 minutes.

-

The reaction is exothermic, and the temperature will rise. Stirring is continued for 1 hour after the base addition is complete.

-

The reaction is then neutralized by the dropwise addition of concentrated sulfuric acid to a pH of approximately 4.

-

The precipitated potassium sulfate is removed by filtration.

-

Excess nitromethane is removed by distillation under reduced pressure (aspirator pressure, water bath at 40-50 °C).

-

Caution: The residue, containing di- and tri-condensation products, can be explosive upon concentration and exposure to air.[4] It is crucial to add an equal weight of diphenyl ether as a heat-dispersing agent before proceeding with vacuum distillation.

-

The this compound is then distilled under high vacuum.

-

The distillate, which is a two-phase mixture, is collected. The lower layer of crude this compound is separated.

-

The crude product is further purified by extraction with petroleum ether or hexane to yield this compound with a purity of approximately 98%.[4][7]

-

2. Continuous Flow Synthesis of this compound [5][9]

Continuous flow processes offer significant safety and control advantages for potentially hazardous reactions like the Henry reaction involving nitromethane.[9]

-

General Workflow:

-

Feed Preparation: Solutions of formaldehyde and nitromethane with a catalytic amount of base are prepared.

-

Reaction: The reactant streams are pumped into a microreactor or a tube reactor where they mix and react. The residence time in the reactor is carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

-

Work-up: The reaction mixture exiting the reactor is continuously neutralized (e.g., with sulfuric acid).

-

Purification: The crude product stream undergoes continuous purification, which may involve liquid-liquid extraction and distillation to remove excess nitromethane and byproducts.

-

Caption: Generalized workflow for continuous synthesis of this compound.

Alternative Synthesis Routes

While the Henry reaction is the predominant method, other routes to this compound have been reported, although they are generally less common.[4]

-

From Ethylene Oxide: This method involves the reaction of ethylene oxide with an aqueous solution of sodium nitrite.[4] The pH of the reaction is maintained between 7.1 and 7.3. This route provides a 50% yield but may present its own set of safety challenges associated with handling ethylene oxide.

-

From 2-Iodoethanol: this compound can be prepared by the reaction of 2-iodoethanol with silver nitrite.[4] The use of a silver salt makes this route less economically viable for large-scale production.

-

Other Reported Methods: Several other methods have been described in the literature, including the action of dinitrogen tetroxide on ethylene and the selective catalytic hydrogenation of halogenated nitroethanols.[4]

Caption: Alternative synthesis pathways to this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the Henry reaction of nitromethane and formaldehyde. Careful control of reaction parameters, particularly the molar ratio of reactants, is crucial to maximize yield and minimize byproduct formation. While traditional batch processing is well-documented, modern continuous flow methodologies offer enhanced safety and process control, making them attractive for larger-scale production. Alternative, though less common, synthetic routes provide additional options for researchers depending on starting material availability and desired scale. This guide provides the foundational knowledge for the synthesis and handling of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. d-nb.info [d-nb.info]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. jflowchemistryblog.wordpress.com [jflowchemistryblog.wordpress.com]

An In-depth Technical Guide to 2-Nitroethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitroethanol (CAS No. 625-48-9), a versatile bifunctional organic compound. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols, with a focus on the Henry reaction. Furthermore, this document explores its applications in organic synthesis, particularly as a precursor to valuable intermediates in the pharmaceutical industry, and its role as a crosslinking agent. Safety and handling protocols are also addressed to ensure its proper use in a laboratory and industrial setting.

Introduction

This compound is an organic compound characterized by the presence of both a hydroxyl (-OH) and a nitro (-NO2) functional group on adjacent carbon atoms.[1] This unique structure imparts a distinct reactivity, making it a valuable intermediate in various synthetic pathways. Its primary utility lies in its role as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development who may utilize this compound in their work.

Molecular Structure and Identification

The molecular structure of this compound consists of a two-carbon chain where one carbon is bonded to a hydroxyl group and the adjacent carbon is attached to a nitro functional group.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 625-48-9[2][3][4] |

| Molecular Formula | C2H5NO3[2][5][6] |

| Linear Formula | NO2CH2CH2OH[3][4] |

| IUPAC Name | This compound[6] |

| Synonyms | β-Nitroethanol, 2-nitro-1-ethanol, β-Nitroethyl alcohol[7] |

| SMILES | C(CO)--INVALID-LINK--[O-][4] |

| InChI Key | KIPMDPDAFINLIV-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature with a faint, pungent odor.[1] It exhibits moderate solubility in water and is miscible with many common organic solvents.[1]

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 91.07 g/mol | [2][3][4][5] |

| Appearance | Clear yellow to dark brown-red liquid | [5][6][8] |

| Melting Point | -80 °C (-112 °F) | [2][5][6][9] |

| Boiling Point | 194 °C at 765 mmHg | [2][5][9] |

| Density | 1.27 g/mL at 25 °C | [2][9] |

| Refractive Index (n20/D) | 1.445 | [9] |

| Flash Point | > 113 °C (> 235 °F) | [5][9] |

| Water Solubility | Moderately soluble | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Henry reaction, also known as the nitroaldol reaction.[10][11] This reaction involves the base-catalyzed condensation of nitromethane with formaldehyde.[10][11]

Experimental Protocol: Henry Reaction for this compound Synthesis

The following protocol is adapted from a well-established procedure.[12]

Materials:

-

Nitromethane

-

Paraformaldehyde

-

Methanolic potassium hydroxide (3N)

-

Concentrated sulfuric acid

-

Diphenyl ether

-

Petroleum ether or hexane

Procedure:

-

A suspension of paraformaldehyde in a large excess of freshly distilled nitromethane is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.[12]

-

The suspension is stirred vigorously, and 3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve (apparent pH of 7-8).[12]

-

The temperature of the solution will rise and should be monitored. Stirring is continued for one hour after the addition of the alkaline solution is complete.[12]

-

The added alkali is then neutralized by the dropwise addition of concentrated sulfuric acid until an apparent pH of about 4 is reached. The solution is stirred for another hour.[12]

-

The precipitated potassium sulfate is removed by filtration.

-

The excess nitromethane is removed from the filtrate by distillation under reduced pressure.[12]

-

The residue is transferred to a flask containing an equal weight of diphenyl ether for purification via vacuum distillation.[12]

-

The main fraction, a two-phase distillate of this compound and diphenyl ether, is collected.[12]

-

The lower layer of crude this compound is separated and extracted with an equal volume of petroleum ether or hexane to remove residual diphenyl ether.[12]

-

The lower layer of purified this compound is drawn off. The product may turn light yellow upon standing.[12]

Caption: The Henry Reaction Mechanism for this compound Synthesis.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various compounds with significant biological activity.

Precursor to Bronopol

This compound is an intermediate in the synthesis of Bronopol (2-bromo-2-nitro-1,3-propanediol), a widely used antimicrobial agent in pharmaceuticals and cosmetics.[13] The synthesis involves the hydroxymethylation of nitromethane to form 2-nitro-1,3-propanediol, followed by bromination.[4]

Caption: Synthetic Pathway from Nitromethane to Bronopol.

Role as a Crosslinking Agent

β-nitroalcohols, including this compound, have been investigated as effective crosslinking agents for collagenous tissues, which is relevant for treatments of conditions like keratoconus.[14] The proposed mechanism involves a base-catalyzed retro-Henry reaction, leading to the release of formaldehyde, which then acts as the crosslinking agent.[14]

Caption: Mechanism of this compound as a Crosslinking Agent.

Intermediate in the Synthesis of Aliskiren Precursors

This compound is a precursor to nitroethene, a highly reactive intermediate. Nitroethene is utilized in the synthesis of more complex molecules, such as intermediates for the antihypertensive drug Aliskiren.[1] For instance, nitroethene can react with isovaleric aldehyde in an organo-catalytic reaction to form 2(R)-isopropyl-4-nitro-1-aldehyde, a key chiral building block.[1]

Safety and Handling

This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] It is a skin and eye irritant and may cause respiratory irritation.[1][5]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[15] |

| H319: Causes serious eye irritation[3] | P264: Wash skin thoroughly after handling[15] |

| H335: May cause respiratory irritation[3] | P271: Use only outdoors or in a well-ventilated area[15] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection[15] | |

| P302+P352: IF ON SKIN: Wash with plenty of water[15] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15] |

Handling and Storage:

-

Store in a cool, well-ventilated area in tightly sealed containers.[1]

-

Keep away from strong oxidizing agents, strong bases, acid chlorides, acid anhydrides, combustible materials, and heat sources.[1][5]

-

It has been reported to explode under vacuum distillation, potentially due to the presence of peroxides or alkali.[5][6]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

-

Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.[16]

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its synthesis via the Henry reaction is well-established, and its reactivity allows for the creation of a variety of valuable downstream products. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

- 1. d-nb.info [d-nb.info]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scribd.com [scribd.com]

- 4. The Preparation Method of Bronopol - Nanjing Chemical Material Corp. [njchm.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. Ethanol, 2-nitro- (CAS 625-48-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2-ニトロエタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. US20110065964A1 - Process For The Preparation Of Bronopol - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Henry reaction - Wikipedia [en.wikipedia.org]

- 14. Mechanistic and Catalytic Studies of β-Nitroalcohol Crosslinking with Polyamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Henry Reaction [organic-chemistry.org]

- 16. EP2247568B1 - A process for the preparation of bronopol - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Nitroethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitroethanol (CAS No: 625-48-9), a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is a nitro alcohol compound with the molecular formula C₂H₅NO₃.[1][2] At room temperature, it exists as a colorless to pale yellow liquid.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Triplet | 2H | -CH₂-NO₂ |

| ~3.9 | Triplet | 2H | -CH₂-OH |

| ~2.5 (broad) | Singlet | 1H | -OH |

Data is interpreted from typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~79 | -CH₂-NO₂ |

| ~61 | -CH₂-OH |

Data is interpreted from typical values for similar structures and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the characteristic absorption bands for this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~1550 | Strong | N-O asymmetric stretch (nitro) |

| ~1380 | Strong | N-O symmetric stretch (nitro) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

Data is a composite from various sources including liquid film and gas phase measurements.[1][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 91 | ~5 | [M]⁺ (Molecular ion) |

| 61 | ~100 | [M - NO₂]⁺ |

| 45 | ~80 | [CH₂OH]⁺ |

| 31 | ~95 | [CH₂O]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[7]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1][8]

-

¹H NMR Acquisition: The spectrum is acquired with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (Liquid Film): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum is converted to absorbance if necessary.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before ionization.[3]

-

Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV.

-

Mass Analysis: A quadrupole mass analyzer scans a mass range of m/z 10-200.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments as a function of their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 625-48-9 [chemicalbook.com]

- 3. This compound | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound(625-48-9) IR Spectrum [chemicalbook.com]

- 6. Ethanol, 2-nitro- [webbook.nist.gov]

- 7. Ethanol, 2-nitro- [webbook.nist.gov]

- 8. This compound(625-48-9) 1H NMR spectrum [chemicalbook.com]

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 2-Nitroethanol

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and historical evolution of 2-Nitroethanol synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the primary synthetic routes, quantitative data analysis, and detailed experimental protocols, establishing a critical resource for the scientific community.

Abstract

This compound, a valuable intermediate in organic synthesis, has a rich history centered around the development of carbon-carbon bond-forming reactions. This guide traces its origins from the foundational discovery of the Henry (nitroaldol) reaction to modern synthetic protocols. It presents a chronological overview, detailed experimental procedures for key synthesis methods, and a quantitative comparison of these techniques. The document is designed to provide laboratory professionals with a thorough understanding of the synthesis of this compound, emphasizing practical application and safety considerations.

Discovery and Historical Development

The journey to synthesize this compound is intrinsically linked to the discovery of the Henry reaction in 1895 by the Belgian chemist Louis Henry. His work demonstrated the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.[1] Henry himself described the reaction of nitromethane with aqueous formaldehyde, laying the groundwork for the most common synthesis of this compound.

While the foundational chemistry was established in the late 19th century, the development of a practical and well-documented synthetic protocol for this compound for broader laboratory use is prominently marked by the 1949 publication by Controulis, Rebstock, and Crooks . Their work detailed a procedure for the condensation of formaldehyde (as paraformaldehyde) with a large excess of nitromethane, which has become a cornerstone method for its preparation.[2]

Over the years, various modifications and alternative synthetic routes have been explored to improve yield, safety, and scalability. These include the use of different catalysts, such as strongly basic ion-exchange resins, and entirely different approaches, such as the reaction of ethylene oxide with sodium nitrite.[2] The evolution of these methods reflects a continuous effort to optimize the synthesis of this versatile chemical intermediate.

Core Synthetic Methodologies

The synthesis of this compound is dominated by two primary strategies: the Henry reaction of nitromethane and formaldehyde, and methods originating from ethylene oxide.

The Henry (Nitroaldol) Reaction

The most prevalent and economically viable method for producing this compound is the Henry reaction.[3] This reaction involves the base-catalyzed addition of nitromethane to formaldehyde.

Reaction Mechanism:

The reaction proceeds via the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde, forming a β-nitro alkoxide. Subsequent protonation of the alkoxide yields this compound. All steps in the Henry reaction are reversible.[1]

Synthesis from Ethylene Oxide

An alternative approach to this compound involves the use of ethylene oxide. One reported method describes the addition of ethylene oxide to an aqueous solution of sodium nitrite.[2] This route avoids the use of nitromethane, which is a highly energetic compound.

Quantitative Data on Synthetic Methods

The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions. The following tables summarize key quantitative data from various reported procedures.

Table 1: Henry Reaction Parameters for this compound Synthesis

| Parameter | Controulis, Rebstock, & Crooks (1949) | Industrial Scale (Potassium Carbonate) | Continuous Flow |

| Formaldehyde Source | Paraformaldehyde | Paraformaldehyde | Formaldehyde |

| Nitromethane to Formaldehyde Molar Ratio | ~11.2 : 1 | ~3.2 : 1 | 80 : 1 |

| Catalyst | 3N Methanolic KOH | Potassium Carbonate | Sodium Hydroxide |

| Solvent | Nitromethane (excess) | Ethanol | Nitromethane (excess) |

| Reaction Temperature (°C) | Exothermic (rises to 13-14°C above ambient) | 20°C then reflux | Not specified |

| Reaction Time | 1 hour post-addition | 7 hours (4h stir, 3h reflux) | 5.6 minutes (residence time) |

| Reported Yield | 46-49% | 96% | 93% |

| Reference | [2] | [4] | [5] |

Table 2: Alternative Synthesis Methods for this compound

| Method | Reactants | Catalyst/Reagent | Yield | Reference |

| From Ethylene Oxide | Ethylene Oxide, Sodium Nitrite | Sodium Hydrosulfite or Phloroglucinol (scavenger) | 50% | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the Henry Reaction (Adapted from Controulis, Rebstock, and Crooks, 1949)

Materials:

-

Paraformaldehyde (125 g, 4.16 moles)

-

Nitromethane, freshly distilled (2.5 L, 46.6 moles)

-

3N Methanolic Potassium Hydroxide solution

-

Concentrated Sulfuric Acid (36N)

-

Diphenyl ether

-

Light petroleum ether (b.p. 60-68°C) or hexane

Equipment:

-

5 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Büchner funnel

-

Distillation apparatus with Claisen head, capillary ebulliator, and vacuum source

-

Separatory funnel (500 mL)

Procedure:

-

Reaction Setup: In the 5 L flask, suspend paraformaldehyde in freshly distilled nitromethane. Stir the mixture vigorously.

-

Catalyst Addition: Add 3N methanolic potassium hydroxide solution dropwise until the pH is approximately 8 (using pH paper). The paraformaldehyde will begin to dissolve. This typically requires about 10 mL of the KOH solution and takes around 10 minutes.

-

Reaction: Continue stirring. The temperature of the solution will rise by about 13-14°C and then slowly decrease. Continue stirring for 1 hour after the complete dissolution of paraformaldehyde.

-

Neutralization: Neutralize the added alkali by dropwise addition of concentrated sulfuric acid until the pH is approximately 4. Stir for an additional hour.

-

Filtration: Filter the precipitated potassium sulfate using a Büchner funnel.

-

Solvent Removal: Transfer the filtrate to a distillation apparatus. Remove the excess nitromethane by distillation under aspirator pressure at a water-bath temperature of 40-50°C.

-

Vacuum Distillation: Transfer the golden-yellow residue (315-365 g) to a 1 L round-bottomed flask containing an equal weight of diphenyl ether. Caution: this compound can be explosive upon distillation without a heat-dispersing agent like diphenyl ether. Distill the mixture under a high vacuum. Collect the main fraction, which is a two-phase distillate of this compound and diphenyl ether, at a boiling point of 54-57°C at approximately 0.10 mm Hg.[6]

-

Purification: Separate the lower layer of crude this compound from the two-phase distillate using a separatory funnel. Extract the crude product with an equal volume of light petroleum ether or hexane to remove residual diphenyl ether. The lower layer is the purified this compound. The yield is typically between 46-49%.[6]

Safety Considerations

The synthesis of this compound requires careful handling of hazardous materials. Nitromethane is a highly energetic and flammable compound.[5] A significant safety concern is the distillation of this compound. The residue from the reaction, containing di- and tri-condensation products, is prone to detonation, especially when hot and exposed to air.[2] The use of a heat-dispersing agent such as diphenyl ether during distillation is a critical safety precaution.

Conclusion

The synthesis of this compound, rooted in the historic Henry reaction, has evolved into a well-established and versatile laboratory procedure. The condensation of nitromethane and formaldehyde remains the most practical and widely used method, with continuous advancements aimed at improving yield and safety. This guide provides the necessary historical context, quantitative data, and detailed protocols to enable researchers to effectively and safely synthesize this important chemical intermediate for a wide range of applications in drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Nitroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitroethanol in common laboratory solvents. The information is intended to support research, development, and handling of this compound in a scientific setting. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of key processes.

Executive Summary

This compound (CAS: 625-48-9) is a nitroalkane with a terminal hydroxyl group, making it a subject of interest in various chemical syntheses. Understanding its solubility and stability is critical for its effective use and safe handling. This guide consolidates conflicting reports on its solubility, particularly in aqueous media, and provides a framework for its stability profile based on data for analogous compounds. Detailed experimental methodologies are provided to enable researchers to determine these properties for their specific applications.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in various reaction media. There are conflicting reports in the literature regarding its solubility, particularly in water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common solvents. It is important to note the discrepancies in reported water solubility.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | < 1 mg/mL | 21 | [1][2] |

| Water | H₂O | Polar Protic | Very Soluble / Miscible | Not Specified | [3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | Not Specified | [3] |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Not Specified | [5][6] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | Not Specified | [7] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Very Soluble | Not Specified | [3] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Not Specified | [5][6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Specified | [5][6] |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble (by analogy) | Not Specified |

Note on Conflicting Data: The significant discrepancy in the reported solubility of this compound in water ("less than 1 mg/mL" versus "very soluble/miscible") highlights the necessity for experimental verification within the context of a specific application. The "very soluble" and "miscible" data are from a chemical database and a product information sheet, respectively, while the "<1 mg/mL" is cited in safety-focused databases. This could be due to differences in experimental conditions or purity of the compound.

Stability of this compound

This compound is a reactive compound with several incompatibilities and degradation pathways. Its stability is influenced by temperature, pH, and the presence of other chemical agents.

General Stability Profile and Incompatibilities

-

Hygroscopic: this compound readily absorbs moisture from the air.

-

Thermal Instability: The compound may decompose violently upon heating[1]. It has been reported to explode under vacuum distillation, a reaction attributed to the presence of peroxides or alkali[1][2].

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides[1][2].

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the literature, pathways for analogous compounds provide insight into its potential degradation mechanisms.

-

Thermal Decomposition: For aliphatic nitro compounds, the primary thermal degradation pathways are believed to be nitro-nitrite isomerization and C-NO₂ bond cleavage. For the related compound 2-methoxyethanol, thermal degradation can lead to a variety of products through different reaction channels, including dehydration and bond fission[8].

-

Hydrolysis: Under acidic conditions, nitroalkanes can undergo the Nef reaction, which involves hydrolysis to form an aldehyde or ketone and nitrous oxide[9]. In the case of this compound, this could potentially lead to the formation of glycolaldehyde.

-

Photodegradation: While no specific studies on the photodegradation of this compound were found, similar organic molecules are known to degrade under UV irradiation, often through radical-initiated pathways. For instance, the OH-initiated degradation of the structurally similar 2-aminoethanol has been studied, providing a model for potential atmospheric degradation[10].

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility by the Gravimetric Method

This method is a reliable, classical approach for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (of known purity)

-

Selected solvent(s)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Pre-weighed glass vials

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound confirms saturation.

-

-

Sample Collection:

-

Allow the solution to stand undisturbed at the experimental temperature for at least 4 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (if applicable) syringe and filter it through a syringe filter into a pre-weighed, clean, and dry glass vial.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of this compound.

-

-

Determination of Solute Mass:

-

Dry the vial containing the non-volatile solute to a constant weight in a vacuum oven.

-

Weigh the vial with the dried residue. The difference between this mass and the initial mass of the empty vial is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (mass of dissolved this compound / volume of aliquot taken) x 100.

-

Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal stability of a substance by measuring the heat flow associated with thermal transitions as a function of temperature.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Appropriate sample pans (e.g., hermetically sealed aluminum or high-pressure pans)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's instructions using appropriate standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a sample pan.

-

Hermetically seal the pan to prevent evaporation during the experiment.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Scan:

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over a desired temperature range (e.g., from ambient to 300 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify exothermic events, which indicate decomposition.

-

Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

-

The enthalpy of decomposition (ΔHd) can also be calculated by integrating the area of the exothermic peak.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Factors Affecting the Stability of this compound

Caption: Logical relationship of factors affecting this compound stability.

References

- 1. This compound | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound [chemister.ru]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 625-48-9 [chemicalbook.com]

- 6. This compound CAS#: 625-48-9 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Nef reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 2-Nitroethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Nitroethanol (CAS No. 625-48-9), a nitroalkane derivative used in various chemical syntheses. The information is intended for professionals in research and development who handle this chemical.

Chemical and Physical Properties

This compound is a mobile, dark brown-red to clear yellow liquid with a pungent odor.[1][2][3] It is important to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅NO₃ | [2] |

| Molecular Weight | 91.07 g/mol | [2] |

| Appearance | Mobile, dark brown-red to clear yellow liquid with a pungent odor. | [1][2][3] |

| Boiling Point | 194 °C at 765 mmHg | [2] |

| Melting Point | -80 °C | [3] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [4] |

| Density | 1.27 g/mL at 25 °C | |

| Solubility in Water | Miscible (Some sources indicate < 1 mg/mL at 70°F, suggesting limited solubility) | [1][5] |

| Solubility in Organic Solvents | Miscible with ethanol and acetone. Sparingly soluble in Chloroform, DMSO, and Methanol. | [1][6] |

| Vapor Pressure | 0.02 mmHg at 25 °C | |

| Refractive Index | n20/D 1.445 | |

| pKa | 8.42 ± 0.29 (Predicted) | [3] |

Toxicological Information

This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[2] The vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract, and it also causes skin irritation.[1]

Acute Toxicity

| Route | Species | Test | Value | Reference(s) |

| Intraperitoneal | Mouse | LD50 | 2100 mg/kg |

Genotoxicity

This compound has been evaluated for its genotoxic potential in several assays. It is classified as a mutagen by its RTECS number.

| Assay | System | Result | Reference(s) |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Weakly Mutagenic | |

| In Vivo Micronucleus Test | Mouse | Negative | |

| In Vivo Alkaline Comet Assay | Mouse | Negative |

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There is limited information available on the chronic toxicity, carcinogenicity, and reproductive toxicity of this compound. Conclusive evidence of carcinogenicity is lacking, and it is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[2] Prolonged or repeated exposure may lead to systemic toxicity, including liver and kidney damage.[2] Further studies are required to fully elucidate the long-term health effects of this compound.

Experimental Protocols

Detailed methodologies for key toxicological and synthetic procedures are outlined below. These are representative protocols based on standard guidelines.

Synthesis of this compound (Henry Reaction)

This procedure describes the condensation of nitromethane with formaldehyde.

Materials:

-

Nitromethane

-

Paraformaldehyde

-

Methanolic potassium hydroxide solution (3N)

-

Concentrated sulfuric acid (36N)

-

Diphenyl ether

-

Petroleum ether or hexane

Procedure:

-

A suspension of paraformaldehyde in an excess of freshly distilled nitromethane is prepared in a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and thermometer.

-

The suspension is stirred vigorously, and 3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve.

-

The reaction is allowed to proceed, with the temperature rising and then slowly dropping. Stirring is continued for one hour after the addition of the alkaline solution is complete.

-

The added alkali is neutralized by the dropwise addition of concentrated sulfuric acid.

-

The precipitated potassium sulfate is removed by filtration.

-

Unreacted nitromethane is removed from the filtrate by distillation under reduced pressure.

-

The residue is transferred to a flask containing an equal weight of diphenyl ether and distilled under vacuum.

-

The crude this compound is collected and purified by extraction with petroleum ether or hexane.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay evaluates the potential of a substance to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[7]

Materials:

-

S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA)

-

Test substance (this compound)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

Procedure:

-

Plate Incorporation Method: To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation).

-

The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix or buffer are incubated together at 37°C for a short period (e.g., 20-30 minutes) before adding the top agar and plating.

-

After incubation, the number of revertant colonies on each plate is counted.

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals.[2]

Materials:

-

Test animals (typically mice or rats)

-

Test substance (this compound)

-

Positive control (e.g., cyclophosphamide)

-

Vehicle control

-

Fetal bovine serum

-

Staining solution (e.g., Giemsa)

Procedure:

-

Animals are dosed with the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels. A positive control and a vehicle control group are also included.

-

Bone marrow is typically sampled 24 and 48 hours after a single treatment.

-

Bone marrow cells are flushed from the femurs, and a cell suspension is prepared.

-

Smears are made on glass slides, air-dried, and fixed in methanol.

-

The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

-

At least 4000 PCEs per animal are scored for the presence of micronuclei.

-

The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates a positive result.

Visualizations

Risk Assessment Workflow

A systematic approach is crucial for managing the risks associated with handling this compound.

Caption: Risk Assessment and Management Workflow for this compound.

Postulated Metabolic Pathway and Toxicity Mechanism

The metabolism of nitroalkanes in mammals is not fully elucidated but is believed to involve cytochrome P450 enzymes.[1] The following diagram illustrates a postulated pathway for this compound.

Caption: Postulated Metabolic Pathway and Toxicity of this compound.

Handling and Storage

Handling:

-

All chemicals should be considered hazardous.

-

Avoid direct physical contact. Use appropriate, approved safety equipment.

-

Handling should occur in a chemical fume hood.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, dark location in a tightly sealed container or cylinder.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[3]

-

Keep away from incompatible materials, ignition sources, and untrained individuals.

-

Protect containers/cylinders from physical damage.

Incompatible Materials:

-

Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.

First Aid Measures

Eye Contact:

-

Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3]

-

Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Get immediate medical attention.[3]

Skin Contact:

-

Wash off immediately with plenty of water for at least 15 minutes.[3]

-

Remove and isolate all contaminated clothing.[1]

-

If skin irritation occurs, get medical advice/attention.[3]

Inhalation:

-

Remove to fresh air.[3]

-

If not breathing, give artificial respiration.[3]

-

Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Ingestion:

-

Do NOT induce vomiting.[3]

-

If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.

-

Get immediate medical attention.[3]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 625-48-9 [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 625-48-9 [amp.chemicalbook.com]

- 7. Ethanol, 2-nitro- [webbook.nist.gov]

The Bifunctional Reactivity of 2-Nitroethanol: A Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity profile of 2-nitroethanol, a versatile bifunctional molecule. Possessing both a hydroxyl and a nitro group, this compound serves as a valuable building block in organic synthesis, offering multiple avenues for chemical modification. This document provides a comprehensive overview of its reactions with various reagents, detailing experimental protocols for key transformations and presenting quantitative data where available. Furthermore, it visualizes the primary reaction pathways and experimental workflows to provide a clear and concise understanding of its chemical behavior.

Synthesis and Stability of this compound

The most common and efficient method for the synthesis of this compound is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of nitromethane with formaldehyde.[1][2] Careful control of reaction parameters such as temperature, catalyst concentration, and the molar ratio of reactants is crucial for achieving high yields and purity.[2]

It is important to note that this compound is a thermally sensitive compound and can undergo exothermic decomposition at elevated temperatures.[3] Distillation, particularly under vacuum, should be performed with extreme caution, as explosions have been reported, attributed to the presence of peroxides or alkali.[4]

Experimental Protocol: Synthesis of this compound via the Henry Reaction

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

Paraformaldehyde

-

Nitromethane (freshly distilled)

-

3N Methanolic potassium hydroxide solution

-

Concentrated sulfuric acid

-

Diphenyl ether

Procedure:

-

A suspension of paraformaldehyde (125 g, 4.16 moles) in freshly distilled nitromethane (2.5 L, 46.6 moles) is stirred vigorously in a 5-L three-necked round-bottomed flask.

-

3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve (apparent pH of 8). The temperature of the solution will rise.

-

Stirring is continued for 1 hour after the addition of the alkaline solution is complete.

-